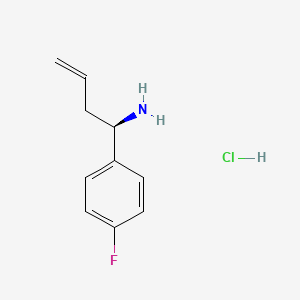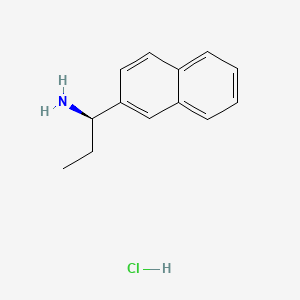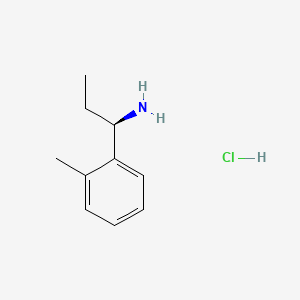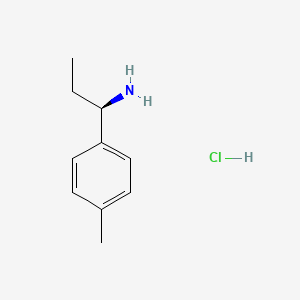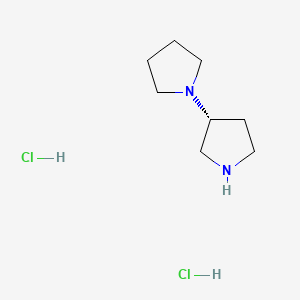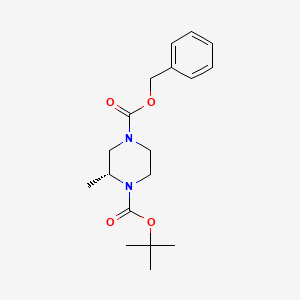
(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate” is a chemical compound with the molecular formula C18H26N2O4 . It is used in the field of chemistry, particularly in asymmetric synthesis and as a chiral building block .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Unfortunately, the specific synthesis process is not detailed in the available resources .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of heterocyclic building blocks, aryls, and amides . The compound has a molecular weight of 334.41 .Chemical Reactions Analysis
The specific chemical reactions involving “®-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate” are not detailed in the available resources .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP2C19, CYP2C9, and CYP2D6 . The compound has a Log Po/w (iLOGP) of 3.86 . It is soluble, with a solubility of 0.152 mg/ml .Scientific Research Applications
DNA Minor Groove Binding
(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate is structurally related to N-methyl piperazine derivatives which are known to bind strongly to the minor groove of double-stranded B-DNA, particularly to AT-rich sequences. Hoechst 33258 is one such derivative used extensively as a fluorescent DNA stain due to its ability to penetrate cells efficiently. This characteristic makes it valuable in cell biology for chromosome and nuclear staining, DNA content analysis, and plant chromosome analysis. Moreover, Hoechst derivatives show potential as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Catalytic Non-Enzymatic Kinetic Resolution
The compound is also structurally related to piperazine derivatives used in catalytic non-enzymatic kinetic resolutions (KR), a significant area in asymmetric organic synthesis. These resolutions are crucial for the industrial synthesis of chiral compounds. Transition metal-mediated and organocatalyzed KRs have become increasingly popular due to advances in developing chiral catalysts for asymmetric reactions. The non-enzymatic KR of racemic compounds using a chiral catalyst is important in obtaining enantiopure compounds with high enantioselectivity and yield. This review highlights the principal developments in catalytic non-enzymatic KR, covering the literature since 2004 and discussing different types of compounds that have been resolved through this method (Pellissier, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFLVDKHKWYORF-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

